N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13537156
InChI: InChI=1S/C7H10ClN3.ClH/c1-2-9-5-6-7(8)11-4-3-10-6;/h3-4,9H,2,5H2,1H3;1H
SMILES: CCNCC1=NC=CN=C1Cl.Cl
Molecular Formula: C7H11Cl2N3
Molecular Weight: 208.09 g/mol

N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC13537156

Molecular Formula: C7H11Cl2N3

Molecular Weight: 208.09 g/mol

* For research use only. Not for human or veterinary use.

N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride -

Specification

Molecular Formula C7H11Cl2N3
Molecular Weight 208.09 g/mol
IUPAC Name N-[(3-chloropyrazin-2-yl)methyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C7H10ClN3.ClH/c1-2-9-5-6-7(8)11-4-3-10-6;/h3-4,9H,2,5H2,1H3;1H
Standard InChI Key MMYAUCYKDKTHCZ-UHFFFAOYSA-N
SMILES CCNCC1=NC=CN=C1Cl.Cl
Canonical SMILES CCNCC1=NC=CN=C1Cl.Cl

Introduction

Chemical Identity and Physicochemical Properties

N-((3-Chloropyrazin-2-yl)methyl)ethanamine hydrochloride is characterized by the systematic name (3-chloropyrazin-2-yl)methanamine hydrochloride and the molecular formula C₇H₁₁Cl₂N₃. The compound exists as a yellow crystalline solid under standard conditions and requires storage under inert gas at 2–8°C to prevent degradation. Key physicochemical properties are summarized in Table 1.

Table 1: Molecular and Physical Properties

PropertyValueSource
Molecular FormulaC₇H₁₁Cl₂N₃
Molecular Weight208.09 g/mol
Physical StateYellow solid
Storage Conditions2–8°C under inert gas
SolubilityLikely polar solvents (e.g., water, methanol)

The chloropyrazine moiety contributes to its reactivity, enabling participation in nucleophilic substitution and condensation reactions . The hydrochloride salt enhances stability and solubility in polar media, a common feature of amine derivatives .

Synthesis Methods

Primary Synthesis Routes

The compound is synthesized via two principal routes, both leveraging the reactivity of 3-chloropyrazine precursors:

Route 1: Reduction of 3-Chloropyrazine-2-Carbonitrile

This method involves the reduction of 3-chloropyrazine-2-carbonitrile using catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) to yield the primary amine intermediate, which is subsequently reacted with ethylamine and treated with hydrochloric acid to form the hydrochloride salt.

Route 2: Alkylation of 2-Amino-3-Chloropyrazine

An alternative approach employs 2-amino-3-chloropyrazine, which undergoes alkylation with bromoethane or iodoethane in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 80–120°C, followed by acidification with HCl to precipitate the hydrochloride salt .

Table 2: Representative Synthesis Conditions

ParameterRoute 1Route 2
Starting Material3-Chloropyrazine-2-carbonitrile2-Amino-3-chloropyrazine
ReagentLiAlH₄ or H₂ (catalytic)Bromoethane
SolventTetrahydrofuran (THF)DMF
Temperature0–40°C80–120°C
Yield50–70%60–75%

Process Optimization

The patent US8513415B2 highlights advancements in scalability and intermediate stability compared to earlier methods . For instance, avoiding lacrymatory halomethyl pyrazine intermediates improves safety and selectivity . The use of cesium carbonate (Cs₂CO₃) as a base in DMF enhances reaction efficiency, achieving yields exceeding 50% at the kilogram scale .

Characterization and Analytical Data

While specific spectroscopic data for N-((3-chloropyrazin-2-yl)methyl)ethanamine hydrochloride is limited in publicly available literature, standard characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): Expected signals include a singlet for the pyrazine ring protons (δ 8.2–8.5 ppm) and triplets for the ethylamine chain (δ 2.6–3.1 ppm) .

  • Infrared (IR) Spectroscopy: Peaks corresponding to N-H stretches (3300–3500 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .

  • Mass Spectrometry: A molecular ion peak at m/z 208.09 (M+H⁺) confirms the molecular weight.

Applications and Research Findings

Pharmaceutical Intermediates

The compound is a precursor to 1,3-substituted imidazo[1,5-a]pyrazines, a class of heterocycles with demonstrated bioactivity in kinase inhibition and anticancer research . For example, its reaction with aryl halides under Ullmann coupling conditions generates pharmacophores evaluated in preclinical studies .

Agrochemical Development

Chloropyrazine derivatives are integral to fungicides and herbicides. The ethylamine side chain enhances membrane permeability, making the compound a candidate for derivatization into agrochemical agents.

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